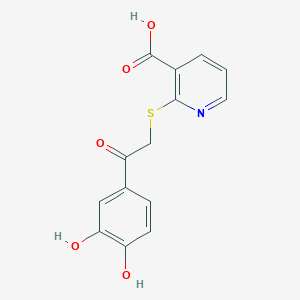

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which is an essential nutrient for humans. It has a thioether linkage to a 3,4-dihydroxyphenyl-2-oxoethyl group . The 3,4-dihydroxyphenyl group is a common motif in many biologically active compounds, including dopamine .

Molecular Structure Analysis

The molecular structure would likely feature a carboxylic acid group from the nicotinic acid, a thioether linkage, and a 3,4-dihydroxyphenyl-2-oxoethyl group. The presence of multiple hydroxyl (-OH) groups could potentially allow for hydrogen bonding and could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxyl groups could potentially be involved in oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple hydroxyl groups and a carboxylic acid group could make the compound polar and potentially soluble in water .Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as 3,4-dihydroxyphenylacetic acid, are metabolites of the neurotransmitter dopamine . Therefore, it is plausible that 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid may also interact with the dopaminergic system.

Mode of Action

For instance, dopamine can be metabolized into substances like 3,4-Dihydroxyphenylacetic acid, which are then degraded to form homovanillic acid (HVA) . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Biochemical Pathways

Similar compounds like 3,4-dihydroxyphenylacetic acid are involved in the metabolism of the neurotransmitter dopamine . This pathway involves the conversion of dopamine to DOPAC by the enzyme MAO, and then the conversion of DOPAC to HVA by the enzyme COMT .

Result of Action

Similar compounds like 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra . This may contribute to the failure of levodopa treatment of Parkinson’s disease .

特性

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODTAWCYUYGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495202.png)

![(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B495203.png)

![2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE](/img/structure/B495207.png)

![1-(4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495209.png)

![4-(4-benzyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl methyl ether](/img/structure/B495211.png)

![3-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}propanoic acid](/img/structure/B495213.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B495215.png)